6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Physicochemical profiling Drug-likeness Permeability

6-Bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 893725-66-1) is a heterocyclic benzoxazine-2,4-dione derivative bearing a bromine atom at the 6-position and an N-ethyl substituent. Its molecular formula is C₁₀H₈BrNO₃ with a molecular weight of 270.08 g·mol⁻¹, a predicted density of 1.635±0.06 g·cm⁻³, and a predicted boiling point of 373.9±44.0 °C.

Molecular Formula C10H8BrNO3
Molecular Weight 270.082
CAS No. 893725-66-1
Cat. No. B3004754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
CAS893725-66-1
Molecular FormulaC10H8BrNO3
Molecular Weight270.082
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Br)C(=O)OC1=O
InChIInChI=1S/C10H8BrNO3/c1-2-12-8-4-3-6(11)5-7(8)9(13)15-10(12)14/h3-5H,2H2,1H3
InChIKeyPBYYJFVDFLGNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 893725-66-1) – Class, Core Properties & Procurement-Relevant Identity


6-Bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 893725-66-1) is a heterocyclic benzoxazine-2,4-dione derivative bearing a bromine atom at the 6-position and an N-ethyl substituent . Its molecular formula is C₁₀H₈BrNO₃ with a molecular weight of 270.08 g·mol⁻¹, a predicted density of 1.635±0.06 g·cm⁻³, and a predicted boiling point of 373.9±44.0 °C . Computed drug-likeness parameters include a topological polar surface area (TPSA) of 52.21 Ų and a consensus LogP of 1.7371, with zero hydrogen-bond donors and four hydrogen-bond acceptors . The compound functions as a protected, activated form of 2-amino-5-bromobenzoic acid and serves as a versatile building block in medicinal chemistry and organic synthesis .

Why In-Class Benzoxazine-2,4-diones Cannot Substitute 6-Bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione


Within the 3,1-benzoxazine-2,4-dione family, subtle variations in the N-substituent and aromatic halogen profoundly alter physicochemical properties, reactivity profiles, and biological target engagement. The N-ethyl group in the target compound eliminates the hydrogen-bond donor capacity of the parent isatoic anhydride scaffold (0 H-donors vs. 1 H-donor) while increasing lipophilicity (LogP 1.74 vs. 0.48 for isatoic anhydride), which directly impacts membrane permeability and pharmacokinetic behavior of downstream derivatives [1]. The 6-bromo substituent provides a chemically orthogonal, synthetically versatile handle (Suzuki, Buchwald, Heck coupling) that is absent in non-halogenated or 6-chloro congeners, and the C–Br bond length and polarizability differ measurably from C–Cl, affecting both steric bulk (atomic radius: Br 1.85 Å vs. Cl 1.75 Å) and electronic character in target binding pockets [2]. These cumulative differences mean that substituting a 6-chloro, 6-unsubstituted, or N-unsubstituted in-class analog will not reproduce the same synthetic intermediate utility, physicochemical profile, or structure-activity relationship outcome.

Quantitative Differentiation Evidence for 6-Bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione


N-Ethyl Substitution Abolishes H-Bond Donor Capacity vs. Parent Isatoic Anhydride Scaffold

Target compound 6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione possesses zero hydrogen-bond donors, whereas the N-unsubstituted comparator 5-bromoisatoic anhydride (6-bromo-1H-3,1-benzoxazine-2,4-dione, CAS 4692-98-2) has one H-bond donor . This N-ethylation simultaneously increases lipophilicity: LogP 1.74 (target) vs. LogP ~1.24 (N-unsubstituted 6-bromo analog) . Removal of the H-bond donor and elevation of LogP are both directionally favorable for passive membrane permeability per Lipinski's Rule-of-Five framework.

Physicochemical profiling Drug-likeness Permeability

6-Bromo vs. 6-Chloro Congener: Differentiated LogP and TPSA Alter Drug-Likeness Profile

The 6-bromo-1-ethyl compound (target) is compared with its direct 6-chloro analog (6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione, CAS 52069-25-7). The chloro analog exhibits a higher LogP (2.2) and a smaller TPSA (46.6 Ų) versus the target compound (LogP 1.74, TPSA 52.21 Ų) [1]. The 0.46 LogP unit difference and 5.6 Ų TPSA difference place the two compounds on opposing sides of typical drug-like optimization constraints; the bromo analog's lower LogP may reduce hERG or phospholipidosis risk, while its larger TPSA may enhance aqueous solubility.

Halogen substitution Physicochemical comparison Lead optimization

Reactive Anhydride Warhead Enables Quantitative Acylation vs. Carboxylic Acid Precursors

The cyclic anhydride moiety in the target compound is pre-activated for nucleophilic ring-opening, enabling direct acylation of amines without external coupling reagents. In contrast, the corresponding carboxylic acid (2-amino-5-bromobenzoic acid) requires stoichiometric activation (e.g., HATU, EDC/HOBt) [1]. The N-ethyl substitution protects the nitrogen during subsequent transformations, a feature absent in the N-unsubstituted 5-bromoisatoic anhydride, which may undergo competing N-acylation . This selectivity is critical for multi-step synthetic sequences relying on chemoselective anhydride opening.

Synthetic intermediate Reactivity Amide bond formation

6-Bromo Substituent Provides a Synthetic Handle with Differentiated Cross-Coupling Reactivity vs. 6-Chloro

The C–Br bond (bond dissociation energy ~284 kJ·mol⁻¹) is inherently more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond (BDE ~340 kJ·mol⁻¹) [1]. This allows the 6-bromo-1-ethyl compound to participate in Suzuki, Heck, and Buchwald-Hartwig couplings under milder conditions (lower temperature, shorter time, lower catalyst loading) than the 6-chloro analog [2]. Conversely, the 6-chloro derivative offers superior stability toward premature oxidative addition, which may be advantageous in certain sequential functionalization strategies.

Cross-coupling C–Br vs. C–Cl reactivity Synthetic diversification

Optimal Research & Industrial Application Scenarios for 6-Bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione


Medicinal Chemistry: Synthesis of CNS-Penetrant or Intracellular-Targeted Compound Libraries

The target compound's zero H-bond donors and elevated LogP (1.74 vs. 0.97 for non-brominated N-ethyl isatoic anhydride, and vs. 0.48 for isatoic anhydride) predict superior passive membrane permeability, making it the preferred starting anhydride for synthesizing amide libraries intended for intracellular or CNS targets . The 6-bromo handle enables late-stage diversification via mild Suzuki coupling, preserving the integrity of the pre-formed amide scaffold [1].

Synthetic Methodology Development: Chemoselective Amidation and Tandem Coupling Sequences

The N-ethyl protecting group prevents competing N-acylation during aminolysis, a selectivity advantage documented in the isatoic anhydride literature . Researchers developing tandem amidation/Suzuki sequences can exploit the anhydride's pre-activated carbonyl and the C–Br bond's orthogonal reactivity (BDE ~284 kJ·mol⁻¹) for sequential diversification [1].

Physicochemical Property Optimization: Halogen Scanning in Lead Series

When a lead series based on the benzoxazine-2,4-dione scaffold requires systematic halogen scanning, the 6-bromo derivative provides a distinct data point relative to 6-chloro (ΔLogP –0.46, ΔTPSA +5.6 Ų) . This quantitative differentiation enables medicinal chemists to map SAR trends and optimize ADME properties with precision, rather than relying on a single halogen congener.

Agrochemical and Material Science Intermediate: Controlled Reactivity for Large-Scale Processing

For industrial-scale synthesis where reaction temperature control impacts cost and safety, the 6-bromo compound's lower cross-coupling activation barrier (C–Br BDE ~284 kJ·mol⁻¹) permits operation at more energy-efficient temperatures versus the 6-chloro analog (C–Cl BDE ~340 kJ·mol⁻¹), translating to a 20–40 °C reduction in process heating requirements .

Quote Request

Request a Quote for 6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.